molecular formula C4H4INOS B6210654 4-iodo-3-methoxy-1,2-thiazole CAS No. 60666-89-9

4-iodo-3-methoxy-1,2-thiazole

Cat. No.: B6210654
CAS No.: 60666-89-9
M. Wt: 241.1
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Description

Significance of Substituted Thiazoles and Isothiazoles in Modern Organic Chemistry

Thiazoles and their isomers, isothiazoles, are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. bepls.com This structural feature imparts unique electronic properties and the capacity for diverse chemical interactions, making them privileged structures in organic chemistry. fabad.org.tr The thiazole (B1198619) ring, in particular, is a component of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trnih.gov

Substituted thiazoles and isothiazoles are foundational to the development of new pharmaceuticals and functional materials. The substituents on the ring system modulate the molecule's steric and electronic properties, allowing for the fine-tuning of its reactivity and biological interactions. nih.gov The presence of a halogen, such as iodine, on the ring is particularly significant as it provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions.

Academic Rationale for Investigating 4-Iodo-3-methoxy-1,2-thiazole

The specific compound, this compound, presents a compelling case for academic and industrial research. The rationale for its investigation is multi-faceted:

Synthetic Versatility: The iodo-substituent at the 4-position serves as a versatile functional group for introducing a wide array of other chemical moieties through well-established synthetic protocols like Suzuki, Heck, and Sonogashira cross-coupling reactions. conicet.gov.ar This allows for the construction of complex molecular architectures from a relatively simple starting material.

Modulation of Biological Activity: The methoxy (B1213986) group at the 3-position can influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability. The interplay between the iodo and methoxy groups can lead to novel biological activities or enhance existing ones.

Scaffold for Drug Discovery: The 1,2-thiazole core is a recognized pharmacophore, and the specific substitution pattern of this compound provides a unique template for the design of new therapeutic agents targeting a range of diseases.

Structural Features and Theoretical Considerations of the 1,2-Thiazole Ring System Relevant to Reactivity

The 1,2-thiazole ring is an aromatic system, a characteristic that contributes to its relative stability. However, the presence of two different heteroatoms (nitrogen and sulfur) introduces an asymmetry in the electron distribution within the ring. This electronic imbalance dictates the reactivity of the different positions on the ring.

Theoretical calculations and experimental observations indicate that the various carbon and hydrogen atoms on the isothiazole (B42339) ring exhibit different reactivities towards electrophilic and nucleophilic attack. The specific positions of the iodo and methoxy substituents in this compound further influence this reactivity profile. The electron-donating nature of the methoxy group can affect the electron density of the ring, while the iodine atom's size and polarizability influence its ability to act as a leaving group in substitution reactions.

Overview of Research Foci: Synthesis, Reactivity, and Applications as a Chemical Scaffold

Current research on this compound and related compounds is concentrated on three primary areas:

Synthesis: Developing efficient and scalable synthetic routes to produce this compound and its derivatives is a key focus. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and minimize byproducts.

Reactivity: A thorough understanding of the compound's reactivity is crucial for its effective utilization. Researchers are investigating its behavior in various chemical transformations, particularly in cross-coupling reactions to build molecular complexity.

Applications as a Chemical Scaffold: The ultimate goal of much of this research is to leverage this compound as a building block for the creation of new molecules with valuable properties. This includes the synthesis of potential drug candidates, agrochemicals, and advanced materials.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C4H4INOS
Molecular Weight 241.05 g/mol
CAS Number 60666-89-9
SMILES COC1=NSC=C1I

Properties

CAS No.

60666-89-9

Molecular Formula

C4H4INOS

Molecular Weight

241.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Iodo 3 Methoxy 1,2 Thiazole and Its Precursors

Retrosynthetic Analysis and Design of Synthetic Pathways for the 1,2-Thiazole Core

Retrosynthetic analysis of 4-iodo-3-methoxy-1,2-thiazole suggests several potential synthetic disconnections. The primary approach involves functional group interconversion (FGI) to simplify the target molecule. The iodo and methoxy (B1213986) groups can be disconnected to reveal a core 1,2-thiazole ring, which would be functionalized in the final steps of the synthesis.

A plausible retrosynthetic pathway is outlined below:

Disconnection of C-I and C-O bonds: The target molecule can be traced back to a 1,2-thiazole precursor suitable for regioselective iodination and methoxylation. This could involve two distinct strategies:

Pathway A (Iodination first): Start with 3-methoxy-1,2-thiazole and introduce the iodine at the C4 position. This requires a regioselective iodination method.

Pathway B (Methoxylation first): Begin with a 3-halo-4-iodo-1,2-thiazole (e.g., 3-chloro-4-iodo-1,2-thiazole) and perform a nucleophilic substitution with a methoxide (B1231860) source.

Pathway C (Functionalization of a pre-iodinated core): Start from 4-iodo-1,2-thiazole and introduce a functional group at the C3 position that can be converted to a methoxy group.

Disconnection of the 1,2-Thiazole Ring: The core 1,2-thiazole ring itself can be disconnected to reveal acyclic precursors. The main methods for constructing the isothiazole (B42339) ring are based on the cyclization of molecules containing the requisite nitrogen, sulfur, and carbon atoms in a suitable arrangement. researchgate.net This typically involves the formation of the S-N and one of the C-S or C-N bonds in a cyclization step.

This analysis highlights the key challenges: the construction of the 1,2-thiazole ring and the regiocontrolled introduction of substituents at the C3 and C4 positions.

Established and Emerging Synthetic Routes for 1,2-Thiazole Ring Construction

The synthesis of the 1,2-thiazole (isothiazole) ring is less common than its 1,3-thiazole isomer. However, several methods have been established for its construction.

While the Hantzsch synthesis is the most renowned method for producing 1,3-thiazoles by reacting α-haloketones with thioamides, chemicalbook.comnih.govchemhelpasap.comsynarchive.com the construction of the 1,2-thiazole core requires different strategies based on the cyclization of appropriate precursors. researchgate.net

N-Propargylamine Cyclizations: N-propargylamines are versatile building blocks in heterocyclic synthesis. beilstein-journals.orgnih.govresearchgate.net While many applications lead to 1,3-thiazoles, specific reaction pathways can be tailored. For instance, the electrophilic addition of an iodine source to the alkyne moiety of an N-propargyl thiourea (B124793) intermediate can trigger an intramolecular cyclization. This process involves the formation of an iodonium (B1229267) intermediate, which then undergoes cyclization and elimination to afford the thiazole (B1198619) derivative. beilstein-journals.org A proposed mechanism involves the reaction of an N-propargylamine with an isothiocyanate to form a thiourea intermediate, followed by electrophilic addition of I₂ to the alkyne, intramolecular cyclization, and subsequent elimination of HI to yield the final product. beilstein-journals.org

Another approach involves the treatment of N-propargylamides with Lawesson's reagent, which forms an N-(propargyl)thioamide intermediate that undergoes a facile 5-exo-dig cyclization to yield dihydrothiazoles. nih.gov

Starting Material Reagents Key Intermediate Product Type Citation
N-propargylamine, IsothiocyanateI₂Iodonium intermediate5-(Iodomethylene)thiazolidine beilstein-journals.org
N-propargylamideLawesson's reagentN-(propargyl)thioamideDihydrothiazole nih.gov
N-propargylamine, Carbon disulfideNaOH, then H₂SO₄5-Methylenethiazolidine-2-thioneThiazole-2-thione beilstein-journals.org

This table presents cyclization strategies using N-propargylamine precursors.

Achieving the desired 4-iodo-3-methoxy substitution pattern requires highly regioselective methods. The electronic properties of the 1,2-thiazole ring dictate its reactivity, influencing the position of electrophilic or nucleophilic attack.

Iodination Techniques: Direct iodination of the 1,2-thiazole ring can be challenging due to the deactivating nature of the ring system. However, several methods can be employed:

N-Iodosuccinimide (NIS): NIS is a widely used electrophilic iodinating agent for various aromatic and heterocyclic compounds. organic-chemistry.orgchemicalbook.comchemicalbook.com The reaction is often catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid or trifluoromethanesulfonic acid, to enhance the electrophilicity of the iodine. organic-chemistry.orgrsc.org This method can provide good yields under mild conditions. organic-chemistry.org

Mercury(II) Oxide and Iodine (HgO-I₂): This reagent combination offers a neutral and mild alternative for the iodination of various heterocycles, avoiding the strong acids generated in other methods. imperial.ac.uk The reaction typically proceeds at room temperature and allows for an easy work-up. imperial.ac.uk

Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique involves a directed metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the context of this compound, a methoxy group at the C3 position could potentially act as a DMG, directing lithiation at C4. The resulting aryllithium intermediate can then be trapped with an electrophilic iodine source (e.g., I₂) to install the iodo group with high regioselectivity. The strength of DMGs can vary, and the aryl O-carbamate group is known to be one of the most effective. nih.gov

Halogen Exchange: If a 4-bromo or 4-chloro-1,2-thiazole derivative is available, a halogen exchange reaction (e.g., Finkelstein reaction) could be used to introduce iodine, although this is more common for alkyl halides. For aryl halides, transition-metal-catalyzed methods might be necessary.

Methoxylation Techniques: The introduction of a methoxy group at the C3 position is typically achieved via nucleophilic aromatic substitution (SNAr). This requires a precursor with a good leaving group at the C3 position, such as a halogen atom. The reaction of a 3-chloro or 3-bromo-1,2-thiazole with sodium methoxide in a suitable solvent like methanol (B129727) or THF would lead to the desired 3-methoxy-1,2-thiazole. researchgate.net For example, reactions of 4,5-dichloro-3-trichloromethylisothiazole with sodium methoxide result in the substitution of the chlorine atom at position 5. researchgate.net Similarly, methyl 4,5-dichloroisothiazole-3-carboxylate reacts with sodium methoxide to yield the corresponding 5-methoxy derivative. researchgate.net

Technique Reagents Target Position Key Features Citation(s)
Electrophilic IodinationN-Iodosuccinimide (NIS), Acid CatalystC4Mild conditions, good yields. organic-chemistry.orgrsc.org
Directed Metalationn-BuLi, then I₂C4 (directed by C3-OMe)High regioselectivity. wikipedia.orgbaranlab.org
Nucleophilic SubstitutionSodium Methoxide (NaOMe)C3 (on a 3-halo precursor)Standard method for introducing alkoxy groups. researchgate.net

This table summarizes key regioselective functionalization techniques.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Thiazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For the synthesis of halogenated thiazoles, this involves several key considerations:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents (VOCs). Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). bepls.comnih.gov For example, the Hantzsch synthesis of certain thiazole derivatives has been successfully performed in a choline (B1196258) chloride/glycerol eutectic mixture. nih.gov

Catalyst Selection: Employing reusable, non-toxic catalysts is a core principle. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been used for one-pot thiazole syntheses and can be recovered and reused. nih.gov Metal-free reaction conditions are also highly desirable. organic-chemistry.org

Energy Efficiency: Microwave irradiation and ultrasonic-mediated synthesis are emerging as energy-efficient alternatives to conventional heating. nih.gov These techniques can significantly reduce reaction times and improve yields. nih.gov For instance, microwave-assisted Hantzsch reactions have been shown to produce aminothiazoles in higher yields and shorter times compared to conventional refluxing. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Multi-component, one-pot reactions are particularly advantageous in this regard as they reduce the number of steps and purification processes. nih.gov

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and process development.

Optimization of Reaction Conditions: Key variables that require systematic screening include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reagents. As demonstrated in the microwave-assisted synthesis of thiazole derivatives, screening different solvents and temperatures is crucial to maximize product yield. nih.gov The development of robust reaction conditions ensures reproducibility and high efficiency.

Chemical Reactivity and Transformation Mechanisms of 4 Iodo 3 Methoxy 1,2 Thiazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The iodine atom at the C-4 position of the thiazole (B1198619) ring is an excellent leaving group, making it the primary site for reactivity in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. For 4-iodo-3-methoxy-1,2-thiazole, the reaction proceeds via a standard catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-4 arylated or vinylated product.

The reaction is compatible with a wide range of functional groups and typically employs a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heterocyclic substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst Ligand Base Solvent Coupling Partner Temperature
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O Arylboronic acid 80-100 °C
PdCl₂(dppf) dppf Cs₂CO₃ Dioxane/H₂O Heteroarylboronic acid 90-110 °C
Pd(OAc)₂ SPhos K₃PO₄ Dioxane Vinylboronic ester Room Temp - 60 °C

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, specifically coupling aryl or vinyl halides with terminal alkynes. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. harvard.edu The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, generally proceeding under mild conditions. doi.org

The catalytic cycle involves the oxidative addition of the iodo-thiazole to the Pd(0) catalyst. Concurrently, the copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the C-4 alkynylated thiazole and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of this compound

Catalyst Co-catalyst Base Solvent Coupling Partner Temperature
PdCl₂(PPh₃)₂ CuI Et₃N THF or DMF Terminal Alkyne Room Temp - 80 °C
Pd(PPh₃)₄ CuI Diisopropylamine Toluene Substituted Alkyne 50-90 °C
[DTBNpP]Pd(crotyl)Cl None (Cu-free) TMP DMSO Aryl/Alkyl Alkyne Room Temperature

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org The C-I bond of this compound readily undergoes oxidative addition to the Pd(0) catalyst, which is the first step of the catalytic cycle. nih.gov This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the C-4 substituted alkene product. nih.gov The reaction typically shows a high degree of stereoselectivity. chem-station.com

Various alkenes, such as acrylates, styrenes, and other vinyl derivatives, can be used as coupling partners. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. rug.nl

Table 3: General Conditions for Heck Coupling of this compound

Catalyst Ligand Base Solvent Coupling Partner Temperature
Pd(OAc)₂ PPh₃ Et₃N Acetonitrile (B52724) or DMF Styrene 80-120 °C
PdCl₂(PPh₃)₂ PPh₃ NaOAc DMA Methyl acrylate 100-140 °C
Pd₂(dba)₃ P(o-tol)₃ K₂CO₃ Dioxane n-Butyl acrylate 100 °C

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki, Sonogashira, and Heck reactions, the reactive C-I bond at the C-4 position allows for a range of other important cross-coupling transformations.

Stille Coupling : This reaction involves the coupling of the iodo-thiazole with an organotin compound (stannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the iodo-thiazole, typically using a palladium or nickel catalyst. wikipedia.org The Negishi coupling is powerful as it allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the iodo-thiazole and a primary or secondary amine. wikipedia.orglibretexts.org This method is a leading strategy for the synthesis of aryl amines and is crucial for the preparation of many pharmaceuticals. wikipedia.orgrug.nl

Nucleophilic and Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring has a distinct electronic character that dictates its reactivity towards substitution reactions. The ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which influences the positions susceptible to attack. pharmaguideline.comchemicalbook.com

Nucleophilic Aromatic Substitution (SₙAr) : The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C-2 position. pharmaguideline.comchemicalbook.com While the C-I bond at the C-4 position is more commonly functionalized via metal catalysis, direct displacement of the iodide by a potent nucleophile (SₙAr) could be possible under certain conditions, especially if the ring is further activated. However, this pathway is generally less favored than transition metal-catalyzed processes for aryl iodides.

Electrophilic Aromatic Substitution : Thiazole itself is generally resistant to electrophilic substitution due to the deactivating effect of the pyridine-like nitrogen atom. Calculated π-electron densities suggest that C-5 is the most electron-rich position and the primary site for electrophilic attack. pharmaguideline.comwikipedia.org In this compound, the situation is complex. The methoxy (B1213986) group at C-3 is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C-2 and C-4 positions. However, the C-4 position is already substituted with iodine. The directing effect of the methoxy group might facilitate electrophilic substitution (e.g., halogenation, nitration) at the C-5 position, overcoming the general deactivation of the ring, although harsh conditions may be required.

Functional Group Interconversions Involving the Methoxy Moiety

The methoxy group at the C-3 position is a key functional handle that can be chemically modified, most commonly through O-demethylation to reveal a hydroxyl group. This transformation converts the 3-methoxy-1,2-thiazole into a 3-hydroxy-1,2-thiazole, which exists in equilibrium with its tautomeric form, a thiazol-3(2H)-one.

The cleavage of the aryl methyl ether is a standard transformation in organic chemistry. Several reagents are effective for this purpose:

Boron Tribromide (BBr₃) : This is a powerful and widely used reagent for cleaving methyl ethers. chem-station.com The reaction typically proceeds at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM). chem-station.comcommonorganicchemistry.com BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen, which facilitates the nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Strong Protic Acids : Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave methyl ethers, usually at elevated temperatures. chem-station.com

Thiols : Certain nucleophilic thiol reagents, often in the presence of a strong base, can also effect demethylation. chem-station.com

This demethylation provides access to a different class of substituted thiazole derivatives, expanding the synthetic utility of the original this compound scaffold.

Ring-Opening and Rearrangement Processes of the 1,2-Thiazole System

The isothiazole (B42339) ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, such as in the presence of strong nucleophiles or upon photochemical irradiation.

The inherent strain of the N-S bond in the isothiazole ring makes it susceptible to cleavage by nucleophiles. The reaction of isothiazolium salts with nucleophiles can lead to desulfurization and the formation of pyrrole (B145914) derivatives through a cascade of reactions involving a thioamide intermediate. While not specifically documented for this compound, it is plausible that strong nucleophiles could attack the sulfur atom, initiating a ring-opening cascade. The electron-donating methoxy group at C3 would likely influence the stability of any intermediates formed.

In some instances, the reaction of substituted isothiazoles with certain reagents can lead to ring expansion. For example, the reaction of benzisothiazolones with methyl propiolate in the presence of triphenylphosphine (B44618) has been shown to yield 1,4-benzothiazepine-5-one derivatives via an isothiazole ring expansion.

Isothiazole and its derivatives are known to undergo photochemical rearrangements. Upon irradiation, phenyl-substituted isothiazoles have been observed to undergo phototransposition, leading to the formation of isomeric thiazoles. These reactions are thought to proceed through bicyclic intermediates and sigmatropic shifts of the sulfur atom. It is conceivable that this compound could undergo similar photochemical transformations, potentially leading to the formation of substituted thiazole isomers.

Derivatization Strategies and Synthesis of Analogues and Fused Heterocyclic Systems

The presence of the iodine atom at the C4 position of this compound provides a powerful handle for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues and the construction of fused heterocyclic systems.

The carbon-iodine bond is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a diverse array of substituents at the C4 position. For instance, 3-bromo-4-iodoisothiazole has been shown to participate in Sonogashira coupling with phenylacetylene (B144264) to yield 3-bromo-4-(phenylethynyl)isothiazole. researchgate.net Similarly, it is expected that this compound would readily undergo such reactions.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst/ConditionsPotential Product
Suzuki CouplingArylboronic acidPd catalyst, base4-Aryl-3-methoxy-1,2-thiazole
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base4-Alkynyl-3-methoxy-1,2-thiazole
Heck CouplingAlkenePd catalyst, base4-Alkenyl-3-methoxy-1,2-thiazole
Buchwald-Hartwig AminationAminePd catalyst, base4-Amino-3-methoxy-1,2-thiazole

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, functional groups introduced at the C4 position via cross-coupling can subsequently participate in intramolecular cyclization reactions. The synthesis of isothiazolo[4,5-d]pyrimidine (B15245150) C-nucleosides has been achieved, demonstrating the utility of substituted isothiazoles in constructing fused ring systems. nih.gov

A general strategy could involve the introduction of a substituent at C4 bearing a nucleophilic or electrophilic site, which could then react with a suitable functional group on a neighboring substituent or with the isothiazole ring itself to form a new ring.

While direct nucleophilic aromatic substitution on the isothiazole ring is generally difficult, the presence of the iodo group at C4 may facilitate such reactions under certain conditions, particularly with strong nucleophiles. However, metal-catalyzed cross-coupling reactions are generally more efficient and versatile for the derivatization of 4-iodoisothiazoles.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-iodo-3-methoxy-1,2-thiazole, ¹H and ¹³C NMR would provide definitive evidence for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: the aromatic proton on the thiazole (B1198619) ring and the protons of the methoxy (B1213986) group.

The single proton attached to the C5 position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms and the iodine at C4.

The three protons of the methoxy (-OCH₃) group are equivalent and would appear as a sharp singlet, typically in the upfield region compared to aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each of the four unique carbon atoms in the molecule.

The three carbon atoms of the 1,2-thiazole ring (C3, C4, and C5) would exhibit distinct chemical shifts. The C3 carbon, bonded to the electronegative oxygen of the methoxy group, is expected to be significantly downfield. The C4 carbon, bearing the heavy iodine atom, would also have a characteristic chemical shift, often shifted upfield due to the "heavy atom effect." The C5 carbon, bonded to a hydrogen, would appear in the aromatic carbon region.

The carbon atom of the methoxy group would resonate at a characteristic upfield position.

The table below outlines the expected chemical shifts (δ) in parts per million (ppm) for this compound, based on typical values for substituted thiazoles and related heterocyclic systems.

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹HC5-H~8.0 - 8.5Singlet (s)
¹H-OCH₃~3.9 - 4.2Singlet (s)
¹³CC3~160 - 165-
¹³CC4~85 - 95-
¹³CC5~145 - 150-
¹³C-OCH₃~55 - 60-

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₄H₄INOS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom (¹²⁷I) and one sulfur atom (³²S, ³⁴S). The fragmentation pattern would provide further structural information, likely involving the loss of methyl radicals (•CH₃), carbon monoxide (CO), or the iodine atom.

Predicted mass spectrometry data for various adducts of this compound (Monoisotopic Mass: 240.9007 Da) are presented below.

AdductCalculated m/z
[M+H]⁺241.9080
[M+Na]⁺263.8899
[M+K]⁺279.8639
[M]⁺240.9007

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

C-H vibrations: Stretching from the methoxy group and the aromatic C-H on the ring would appear around 2950-3100 cm⁻¹.

C=N and C=C stretching: Vibrations from the thiazole ring are expected in the 1500-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1250-1050 cm⁻¹ range.

C-I stretching: The vibration of the carbon-iodine bond would appear at a low frequency, typically in the 500-600 cm⁻¹ region of the far-IR spectrum.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the thiazole ring and the C-S bond are often more prominent in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (-OCH₃)3000 - 2850IR, Raman
C=N / C=C Ring Stretch1600 - 1450IR, Raman
C-O Stretch (Aryl Ether)1270 - 1230 (asymmetric), 1050 - 1010 (symmetric)IR
C-S Stretch750 - 600Raman
C-I Stretch600 - 500IR, Raman

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding crystal packing, polymorphism, and for the rational design of crystalline materials (crystal engineering). The presence of the iodine atom makes the molecule a good candidate for forming halogen bonds (C-I···N or C-I···S), which could be a key feature of its crystal packing.

Currently, there is no reported crystal structure for this compound in the Cambridge Structural Database (CSD).

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its emissive properties. The thiazole ring is an aromatic heterocycle that can be part of a larger chromophore.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted thiazole ring. The exact position of the maximum absorption wavelength (λmax) would depend on the solvent polarity.

Fluorescence Spectroscopy: Many substituted thiazole derivatives are known to be fluorescent. nih.govrsc.orgresearchgate.net If this compound is fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime could be determined. These properties are highly sensitive to the molecular structure and environment. The presence of the heavy iodine atom, however, might lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Specific experimental data on the photophysical properties of this compound are not available in the searched literature.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

For a complete characterization of this compound, other techniques would be employed. Elemental Analysis would be used to determine the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the compound's purity and identity. No specific reports utilizing these other techniques for the target compound were identified in the literature reviewed.

Computational Chemistry and Theoretical Investigations of 4 Iodo 3 Methoxy 1,2 Thiazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-iodo-3-methoxy-1,2-thiazole. Methods like Density Functional Theory (DFT) are frequently employed to determine the molecule's ground-state electronic structure. DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For thiazole (B1198619) derivatives, computational analyses, including DFT, are used to reveal key electronic properties. dntb.gov.ua

For this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The results of these calculations provide a detailed picture of the electron distribution, which is crucial for understanding the molecule's stability and reactivity.

Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule. This approach is invaluable for predicting the ultraviolet-visible (UV-Vis) absorption spectra, calculating the energies of electronic transitions, and understanding the photophysical properties of the compound. For instance, TD-DFT calculations on thiazole derivatives have been used to determine absorption energies and oscillator strengths, providing insights into their electronic transitions. doi.org

The table below illustrates the kind of data that would be generated from a DFT geometry optimization for this compound.

ParameterCalculated Value
Total Energy (Hartree)-1250.456
Dipole Moment (Debye)2.87
C2-N1 Bond Length (Å)1.315
S-C5 Bond Length (Å)1.754
C4-I Bond Length (Å)2.098
C3-O Bond Length (Å)1.355
C2-N1-S Angle (°)110.5

Note: The data in this table is hypothetical and serves as an example of typical DFT calculation results for a molecule of this type.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory is a cornerstone of computational chemistry, providing deep insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. dntb.gov.ua A smaller gap generally implies higher reactivity.

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing iodine atom would significantly influence the energies and distributions of these frontier orbitals. Computational software can visualize the spatial distribution of the HOMO and LUMO, indicating likely sites for electrophilic and nucleophilic attack. This analysis is crucial for predicting how the molecule will behave in chemical reactions.

ParameterEnergy (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.31

Note: The data in this table is hypothetical, representing typical values obtained from DFT calculations for similar heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. For a molecule like this compound, this could be applied to understand its synthesis, degradation pathways, or its reactions with other molecules.

For example, DFT calculations could be used to model the mechanism of a Suzuki or Stille coupling at the C4-iodo position. The calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. This predictive capability can save significant time and resources in the laboratory by identifying promising reaction conditions and avoiding unfruitful ones.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the methoxy group. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how intermolecular interactions influence its shape and dynamics. This is particularly relevant for understanding how the molecule might interact with a biological target, such as an enzyme's active site. While the 1,2-thiazole ring itself is rigid, the orientation of its substituents can be critical for its function.

In Silico Design and Prediction of Reactivity for Novel Derivatives

The true power of computational chemistry lies in its predictive capabilities. By using this compound as a scaffold, researchers can design novel derivatives in silico and predict their properties before they are ever synthesized. dergipark.org.trnih.govresearchgate.netqeios.com This is a cornerstone of modern drug discovery and materials science.

For instance, one could computationally replace the iodine atom with other functional groups (e.g., -Br, -CN, -phenyl) or modify the methoxy group. For each new derivative, quantum chemical calculations could be performed to predict its HOMO-LUMO gap, dipole moment, and other electronic properties. This allows for the systematic exploration of chemical space to identify derivatives with desired characteristics, such as enhanced reactivity for a specific application or improved binding affinity to a biological target. This in silico screening process significantly accelerates the design and discovery of new functional molecules.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts, such as hydrogen bonds and halogen bonds, can be identified and characterized. For this compound, Hirshfeld analysis would be particularly useful for understanding the role of the iodine atom in forming halogen bonds (I···N or I···O interactions), which can be a significant factor in crystal packing. The analysis produces a 2D "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts. This information is invaluable for crystal engineering and for understanding the solid-state properties of the material.

Applications of 4 Iodo 3 Methoxy 1,2 Thiazole As a Versatile Synthetic Scaffold

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

The 1,2-thiazole (isothiazole) ring is a key structural motif in many pharmacologically important compounds. The presence of a halogen, such as iodine, on the isothiazole (B42339) ring provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Specifically, 4-iodo-isothiazoles are valuable precursors for creating a wide array of 4-substituted isothiazole derivatives.

The primary utility of 4-iodo-3-methoxy-1,2-thiazole in this context lies in its application in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is susceptible to oxidative addition by palladium, copper, and other metal catalysts, initiating catalytic cycles such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted isothiazoles.

Stille Coupling: Reaction with organostannanes to create complex carbon skeletons.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Carbonylative Couplings: Introduction of carbonyl-containing functional groups by reacting with carbon monoxide and various nucleophiles. For instance, N-alkylisothiazolecarboxamides can be synthesized from iodoisothiazoles by treatment with carbon monoxide and amines in the presence of palladium catalysts.

These reactions allow for the regioselective functionalization of the isothiazole core, which is a critical step in the multi-step synthesis of complex natural products and novel heterocyclic systems. The ability to introduce diverse substituents at a specific position enables chemists to systematically modify the structure of a molecule to achieve desired properties. For example, the synthesis of 5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethylbenzoyl)isothiazole, a compound with potential biological activity, utilizes a 4-iodoisothiazole (B1624754) intermediate. This highlights the role of iodo-substituted thiazoles as foundational building blocks in the construction of elaborate molecular architectures.

Precursor for the Design and Synthesis of Analogues for Mechanistic Biological Studies

The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active agents. this compound serves as an excellent starting point for generating libraries of chemical analogues to probe biological mechanisms, such as enzyme inhibition or the modulation of protein-protein interactions.

A prominent area of research is the development of tubulin polymerization inhibitors for cancer therapy. Many potent inhibitors, such as Combretastatin A-4, feature a trimethoxyphenyl ring, which binds to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Thiazole-containing compounds have been extensively investigated as mimics of this structure.

The synthesis of these analogues often involves a 4-substituted thiazole core. Using this compound, medicinal chemists can employ cross-coupling reactions to attach various substituted aryl groups, including the crucial 3,4,5-trimethoxyphenyl moiety, at the 4-position. This allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituents on the thiazole ring and the attached aryl groups, researchers can optimize binding affinity, potency, and pharmacokinetic properties.

For example, studies on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have shown that the nature of the substituents dramatically affects anticancer activity. The synthesis of these compounds relies on intermediates that allow for modification at key positions, a role for which this compound is well-suited. The table below presents data from studies on various thiazole derivatives, illustrating their potent inhibitory effects on tubulin polymerization and cancer cell growth.

Compound SeriesTargetKey Structural FeaturesReported IC₅₀ Values (µM)Reference
2,4-Disubstituted ThiazolesTubulin PolymerizationContain a 4-(3,4,5-trimethoxyphenyl) moiety2.00 - 2.95
SMART AgentsCancer Cell Proliferation (Melanoma, Prostate)4-Substituted methoxybenzoyl-aryl-thiazoles0.021 - 0.071 (for most potent compound)
Naphthalene-Thiazole DerivativesTubulin PolymerizationThiazole ring linked to a naphthalene (B1677914) system3.3
Thymol-Thiazole HybridsCOX-2 Enzyme Inhibition3,4-disubstituted thiazole linked to thymol0.037 - 0.046

Beyond tubulin, thiazole derivatives have been designed to inhibit other enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and various kinases. The synthesis of these targeted inhibitors often relies on a versatile heterocyclic building block like this compound to enable the necessary structural diversity for mechanistic and SAR studies.

Utility in the Synthesis of Functional Materials and Optoelectronic Components

The application of heterocyclic compounds in materials science is a rapidly growing field. Molecules with extended π-conjugated systems often exhibit interesting optical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

While the specific utility of this compound in this domain is not yet extensively documented, its potential as a synthetic intermediate is significant. The isothiazole ring, being an electron-deficient aromatic system, can be incorporated into larger conjugated structures to tune their electronic properties.

Through reactions like the Sonogashira or Suzuki couplings, the this compound scaffold can be linked to other aromatic or heteroaromatic units. This allows for the construction of "donor-acceptor" type molecules, where the isothiazole can function as the electron-accepting component. This molecular design strategy is crucial for developing materials with specific charge-transport properties or for creating dyes and pigments with desired absorption and emission characteristics. The synthesis of functional isoxazole (B147169) and isothiazole derivatives by acylating corresponding methanols with isothiazolecarbonyl chlorides demonstrates a pathway to creating complex, multi-heterocyclic systems that could be explored for materials applications. The inherent thermal stability of the thiazole nucleus is another advantageous property for materials that need to withstand operational stress.

Application in Agricultural Chemistry as a Synthetic Intermediate

In agricultural chemistry, thiazole derivatives are found in a range of products, including pesticides and herbicides. A particularly important application is in the development of herbicide safeners. Safeners are compounds applied in combination with a herbicide to protect the crop from injury without reducing the herbicide's effectiveness against weeds.

Research has shown that certain thiazole-containing compounds can act as effective safeners. For example, a series of thiazole phenoxypyridines were designed and found to protect maize from the phytotoxic effects of fomesafen, a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibiting herbicide. The safener appears to work by competing with the herbicide for binding to the target enzyme, thereby mitigating its harmful effects on the crop.

The synthesis of such complex agrochemicals requires versatile building blocks. This compound can serve as a key intermediate in these synthetic routes. The iodo group facilitates the coupling of the thiazole core to other necessary fragments, such as the phenoxypyridine moiety, to assemble the final active molecule. The ability to easily modify the structure using the iodo-thiazole scaffold allows for the optimization of safener activity and crop specificity.

Advanced Analytical Techniques for the Detection and Quantification of 4 Iodo 3 Methoxy 1,2 Thiazole and Its Intermediates

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity and Mixture Analysis

Chromatographic techniques are the cornerstone of purity assessment and mixture analysis in the synthesis of 4-iodo-3-methoxy-1,2-thiazole. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for separating, identifying, and quantifying the target compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In this method, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. researchgate.netresearchgate.net Key considerations include the choice of the stationary phase, the composition of the mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape), the flow rate, and the column temperature. youtube.com Detection is commonly performed using a UV detector, as the thiazole (B1198619) ring and the iodine substituent are expected to have significant UV absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This table presents a hypothetical HPLC method based on common practices for similar heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. rsc.org Given the methoxy (B1213986) and iodo substituents, this compound and some of its potential synthesis intermediates may be amenable to GC-MS analysis. nih.gov This technique combines the separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the MS detector provides mass information for each component, allowing for structural elucidation. researchgate.net

Table 2: Example GC-MS Operating Conditions for the Analysis of this compound and Volatile Intermediates

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Range 50-500 amu

This table provides a representative GC-MS method that could be adapted for the analysis of this compound.

Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling

For a complete understanding of the chemical composition of a sample, especially for identifying unknown impurities, hyphenated techniques are indispensable. These methods couple a separation technique with a spectroscopic detection technique, providing both retention time and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful hyphenated technique for the analysis of pharmaceutical and specialty chemical compounds. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of each separated component. acs.org This is crucial for identifying synthesis by-products, degradation products, and other impurities that may be present in the this compound product. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions of unknown impurities.

Impurity Profiling: A critical aspect of chemical development is the creation of an impurity profile. This involves the identification and quantification of all impurities present in a substance. For this compound, potential impurities could arise from starting materials, intermediates, or side reactions during the synthesis. LC-MS/MS (tandem mass spectrometry) is particularly useful for this purpose, as it allows for the fragmentation of a specific ion, providing detailed structural information for unambiguous identification. nih.govresearchgate.net

Table 3: Potential Intermediates and By-products in the Synthesis of this compound for Impurity Profiling

Compound NamePotential Role
3-Methoxy-1,2-thiazoleStarting material or unreacted intermediate
3-Amino-1,2-thiazolePrecursor to the methoxy group
4-Bromo-3-methoxy-1,2-thiazolePotential impurity from halogen exchange
Di-iodinated thiazole derivativesOver-iodination by-product

This table lists hypothetical intermediates and by-products that could be monitored during the synthesis of this compound.

Method Development for Process Analytical Technology (PAT) in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. rsc.org The goal of PAT is to ensure final product quality by building it into the process from the start.

For the synthesis of this compound, PAT can be implemented by developing analytical methods that can monitor the reaction in real-time or near real-time. This allows for a deeper understanding of the reaction kinetics, the formation of intermediates, and the generation of impurities.

In-situ Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. These methods can provide real-time information on the concentration of reactants, products, and key intermediates without the need for sampling.

Online HPLC/UPLC: A small, automated stream from the reactor can be periodically diverted to an online HPLC or Ultra-Performance Liquid Chromatography (UPLC) system. This provides quantitative data on the progress of the reaction, allowing for precise determination of the reaction endpoint and control of impurity levels. The development of rapid HPLC methods (often with run times of less than 5 minutes) is crucial for effective online monitoring.

The data generated from these PAT tools can be used to build process models that can predict the final product quality based on the real-time process data. This enables a more controlled and efficient synthesis of this compound, leading to higher yields, better purity, and reduced manufacturing costs.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Strategies for 4-Iodo-3-methoxy-1,2-thiazole

The development of efficient and environmentally benign synthetic routes is paramount for the accessibility and utility of this compound. Current synthetic methodologies for heterocyclic compounds often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. researchgate.net Future research should focus on greener alternatives.

Key objectives include:

Minimizing Hazardous Reagents: Traditional iodination methods can involve strong oxidants or corrosive reagents. Research into milder and more selective iodinating agents, such as N-iodosuccinimide (NIS) under catalytic conditions, is needed. The use of inexpensive and readily available iodine sources, potentially catalyzed by non-toxic metals or even catalyst-free systems, presents a practical avenue for improvement. researchgate.net

Green Solvents and Catalysts: Moving away from chlorinated solvents towards greener alternatives like water, ethanol, or PEG-400 is a critical goal. bepls.com The development of reusable catalysts, such as magnetic nanoparticles, could significantly improve the sustainability of the synthesis by simplifying purification and reducing waste. nih.gov

Process Intensification: Techniques like microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient approach compared to conventional heating. bepls.com

Table 1: Comparison of Synthetic Approaches for Iodinated Heterocycles

FeatureTraditional MethodsProposed Sustainable Methods
Iodine Source I2 with strong oxidants (e.g., HNO3)N-Iodosuccinimide (NIS), HI/DMSO systems researchgate.net
Solvent Chlorinated solvents (e.g., CHCl3, CCl4)Water, Ethanol, PEG-400 bepls.com
Catalyst Stoichiometric strong acids/basesRecyclable nanocatalysts, organocatalysts nih.gov
Energy Input Prolonged conventional heating (reflux)Microwave irradiation, Ultrasound bepls.com
Waste Profile High volume of toxic wasteLower E-factor, recyclable components

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The this compound scaffold possesses multiple reactive sites, and its full chemical potential remains untapped. The carbon-iodine bond is a versatile handle for a wide range of transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Future research should explore:

Cross-Coupling Reactions: Systematically investigating Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C4 position to introduce diverse aryl, alkyl, alkynyl, and amino moieties. The interplay between the methoxy (B1213986) group's electronic influence and the coupling efficiency needs to be mapped. Iodoisothiazoles have been shown to be highly reactive in such transformations. researchgate.net

Iodine-Metal Exchange: Utilizing the C-I bond for iodine-lithium or iodine-magnesium exchange to generate organometallic intermediates, which can then be trapped with various electrophiles to access a broader range of 4-substituted derivatives.

Electrophilic Halocyclization: While the title compound is a product, related structures with unsaturated sidechains could be synthesized to explore intramolecular cyclization reactions, a powerful tool for building complex fused heterocyclic systems. researchgate.net

Ring-Opening and Rearrangement: Investigating the stability of the 1,2-thiazole ring under various conditions (e.g., strong nucleophiles, reductive or oxidative stress) could reveal novel rearrangement pathways to other heterocyclic systems, a known reactivity pattern for some thiazole (B1198619) derivatives.

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations. A combined approach leveraging both experimental and computational tools will be most effective.

Key areas for investigation include:

Spectroscopic Studies: Employing in-situ spectroscopic techniques (e.g., variable-temperature NMR, FT-IR, and Raman) to monitor reaction progress, identify transient intermediates, and elucidate kinetic profiles.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and understand the electronic structure of the molecule. This can provide insights into regioselectivity, the role of catalysts, and the influence of the methoxy and iodo substituents on the ring's aromaticity and reactivity. Such approaches are becoming standard for understanding complex reaction mechanisms. researchgate.net

Isotope Labeling Studies: Utilizing isotopically labeled starting materials (e.g., using ¹³C or ¹⁵N) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design and Synthesis of New Chemical Entities Based on the this compound Scaffold

The this compound scaffold is an ideal starting point for the design and synthesis of new chemical entities (NCEs) for applications in drug discovery and materials science. The thiazole ring is a privileged structure found in numerous FDA-approved drugs. researchgate.net

Strategic directions for NCE development include:

Structure-Activity Relationship (SAR) Studies: Using the C4-iodo position as a diversification handle, libraries of analogues can be synthesized via parallel synthesis. nih.gov By systematically modifying the substituent at this position, SAR studies can be conducted to identify compounds with potent and selective biological activity, for instance, as kinase inhibitors or antiproliferative agents. nih.govnih.gov

Bioisosteric Replacement: Exploring the replacement of the methoxy group or the modification of the isothiazole (B42339) ring itself to fine-tune physicochemical properties like solubility, metabolic stability, and cell permeability.

Development of Functional Materials: The electronically tunable nature of the scaffold makes it a candidate for organic electronics. Derivatives could be designed and synthesized to function as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or components of novel dyes and sensors.

Table 2: Potential Cross-Coupling Reactions for Library Synthesis

Reaction NameCoupling PartnerIntroduced MoietyPotential Application Area
Suzuki Boronic acids/estersAryl, HeteroarylMedicinal Chemistry, Organic Electronics
Sonogashira Terminal AlkynesAlkynylMaterials Science, Chemical Probes
Heck AlkenesAlkenylPolymer Chemistry, Natural Product Synthesis
Buchwald-Hartwig Amines, AmidesAmino, AmidoMedicinal Chemistry (GPCR ligands)
Stille OrganostannanesVarious Carbon GroupsComplex Molecule Synthesis

Integration with Automated Synthesis and High-Throughput Experimentation for Discovery

To accelerate the discovery process, modern automation and high-throughput techniques should be integrated into the research workflow for this compound.

Key integration points are:

Automated Flow Synthesis: Developing continuous flow processes for the synthesis of both the core scaffold and its subsequent derivatives. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scale-up. This approach allows for the rapid, on-demand synthesis of compound libraries without the need to isolate intermediates. nih.gov

High-Throughput Experimentation (HTE): Utilizing HTE platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, bases, temperatures) for optimizing synthetic steps or discovering new reactions. researchgate.net This dramatically reduces the time and resources required for methods development compared to traditional one-at-a-time experimentation.

High-Throughput Screening (HTS): Coupling automated synthesis with HTS allows for the rapid biological or functional evaluation of the synthesized libraries of NCEs. This synergy between synthesis and screening is a cornerstone of modern drug discovery and materials development, enabling the efficient identification of lead compounds. nih.gov

By pursuing these research directions, the scientific community can overcome existing challenges and fully exploit the synthetic and functional potential of this compound, paving the way for new discoveries in science and technology.

Q & A

Q. What are the recommended synthetic routes for 4-iodo-3-methoxy-1,2-thiazole?

The synthesis typically involves sequential functionalization of the thiazole core. A plausible approach includes:

  • Step 1 : Bromination of 3-methoxy-1,2-thiazole at the 4-position using bromine in dichloromethane under controlled conditions (0–5°C) to minimize ring degradation .
  • Step 2 : Iodination via halogen exchange using NaI in acetone under reflux, leveraging the higher leaving-group ability of bromine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol.
  • Characterization : Confirm via 1^1H/13^{13}C NMR (e.g., methoxy singlet at ~3.8 ppm, thiazole ring protons at 6.5–7.5 ppm) and HRMS .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation :
    • 1^1H NMR: Identify methoxy (-OCH3_3) as a singlet (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • IR Spectroscopy: Confirm C-I (500–650 cm1^{-1}) and C-O (1050–1250 cm1^{-1}) stretches.
    • Mass Spectrometry: Match molecular ion peak (e.g., [M+H]+^+ at m/z 268) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The iodine substituent enables participation in Suzuki-Miyaura couplings for biaryl synthesis:

  • Conditions : Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, DMF/H2_2O solvent, 80°C.
  • Scope : Coupling with boronic acids introduces aryl/heteroaryl groups at the 4-position.
  • Monitoring : Track reaction progress via TLC (Rf_f shift) and isolate products via extraction (ethyl acetate/water) .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

  • Methodology :
    • Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G* for C, H, O, N, S; LANL2DZ for I) to optimize geometry .
    • Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-deficient thiazole core).
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Software : Gaussian or ORCA for computation; visualize with GaussView .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Contradiction Example : Discrepancies in 13^{13}C NMR shifts for the thiazole ring.
  • Strategies :
    • 2D NMR : Use HSQC to correlate 1^1H-13^{13}C signals; HMBC to confirm long-range couplings (e.g., methoxy to C3).
    • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination .
    • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(2d,p)) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Derivative Synthesis : Modify substituents at positions 3 (methoxy) and 4 (iodo). Examples:
    • Replace iodine with -CF3_3 or -CN for electronic effects.
    • Vary methoxy with ethoxy or bulky groups to probe steric impacts .
  • Activity Assays :
    • Anticancer Screening : MTT assay against HeLa or MCF-7 cells (IC50_{50} determination).
    • Antimicrobial Testing : Broth microdilution for MIC values against S. aureus/E. coli.
  • QSAR Modeling : Use MLR or PLS regression to correlate descriptors (logP, HOMO energy) with bioactivity .

Q. How to optimize methoxy group introduction at the 3-position?

  • Reaction Variables :
    • Base : Compare NaH (strong, anhydrous) vs. K2_2CO3_3 (milder, protic conditions).
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • DOE Approach :
    • Vary temperature (60–100°C), solvent/base ratios, and reaction time.
    • Monitor yield via GC-MS or 1^1H NMR. Optimal conditions often involve DMF/K2_2CO3_3 at 80°C for 12 hours .

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